2-[(Anilinomethyl)imino]-3-phenyl-1,3-thiazolidin-4-one
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Overview
Description
2-[(Anilinomethyl)imino]-3-phenyl-1,3-thiazolidin-4-one is a heterocyclic compound featuring a thiazolidine ring fused with an imine and aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Anilinomethyl)imino]-3-phenyl-1,3-thiazolidin-4-one typically involves the reaction of aniline with phenyl isothiocyanate to form a thiourea intermediate. This intermediate then undergoes cyclization with chloroacetic acid in the presence of a base such as sodium acetate to yield the desired thiazolidinone compound .
Industrial Production Methods: Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance yield and purity. Green chemistry approaches, such as the use of ionic liquids and nano-catalysis, are also explored to improve the environmental footprint of the synthesis .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the imine group can be targeted by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction typically results in the corresponding amine derivatives .
Scientific Research Applications
2-[(Anilinomethyl)imino]-3-phenyl-1,3-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory properties, making it a candidate for drug development.
Medicine: Investigated for its potential use in treating various diseases due to its bioactive properties.
Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrially relevant compounds
Mechanism of Action
The mechanism of action of 2-[(Anilinomethyl)imino]-3-phenyl-1,3-thiazolidin-4-one involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Thiazolidinones: Share the thiazolidine ring but differ in substituents.
Imines: Contain the C=N functional group but lack the thiazolidine ring.
Aniline derivatives: Feature the aniline moiety but differ in other structural aspects.
Uniqueness: 2-[(Anilinomethyl)imino]-3-phenyl-1,3-thiazolidin-4-one is unique due to its combined structural features, which confer a distinct set of chemical and biological properties. This makes it a versatile compound in various research and industrial applications .
Properties
CAS No. |
52772-97-1 |
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Molecular Formula |
C16H15N3OS |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-(anilinomethylimino)-3-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H15N3OS/c20-15-11-21-16(19(15)14-9-5-2-6-10-14)18-12-17-13-7-3-1-4-8-13/h1-10,17H,11-12H2 |
InChI Key |
LZUUMNCRBAYPNR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=NCNC2=CC=CC=C2)S1)C3=CC=CC=C3 |
Origin of Product |
United States |
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